4-(([(1-Ethyl-1H-pyrazol-3-yl)methyl]amino)methyl)benzoic acid hydrochloride
CAS No.: 1431965-84-2
Cat. No.: VC7947911
Molecular Formula: C14H18ClN3O2
Molecular Weight: 295.76
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1431965-84-2 |
|---|---|
| Molecular Formula | C14H18ClN3O2 |
| Molecular Weight | 295.76 |
| IUPAC Name | 4-[[(1-ethylpyrazol-3-yl)methylamino]methyl]benzoic acid;hydrochloride |
| Standard InChI | InChI=1S/C14H17N3O2.ClH/c1-2-17-8-7-13(16-17)10-15-9-11-3-5-12(6-4-11)14(18)19;/h3-8,15H,2,9-10H2,1H3,(H,18,19);1H |
| Standard InChI Key | CSJDCXDNEFACEN-UHFFFAOYSA-N |
| SMILES | CCN1C=CC(=N1)CNCC2=CC=C(C=C2)C(=O)O.Cl |
| Canonical SMILES | CCN1C=CC(=N1)CNCC2=CC=C(C=C2)C(=O)O.Cl |
Introduction
Chemical Identification and Structural Properties
Molecular Architecture
The compound features a pyrazole ring substituted with an ethyl group at the N1 position, connected via a methylamino-methyl linker to a benzoic acid moiety (Fig. 1). The hydrochloride salt enhances solubility for experimental applications.
Table 1: Fundamental Chemical Properties
The structural duality of pyrazole (a five-membered heterocycle with two adjacent nitrogen atoms) and benzoic acid (an aromatic carboxylic acid) confers unique electronic and steric properties. Pyrazole rings are known for hydrogen-bonding capabilities, while the benzoic acid group enhances binding to biological targets via carboxylate interactions .
Discrepancies in Chemical Identifiers
Two distinct CAS numbers (1431965-84-2 and 1707602-59-2) are associated with this compound, raising questions about registration accuracy . Both entries share identical molecular formulas and structural representations, suggesting possible database errors or alternate salt forms. Researchers are advised to verify identifiers through authoritative platforms like PubChem before experimental use.
Synthesis and Analytical Characterization
Synthetic Pathways
While no explicit protocol exists for this compound, analogous pyrazole-benzoic acid hybrids are synthesized via reductive amination (Fig. 2):
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Aldehyde Preparation: 1-Ethyl-1H-pyrazole-3-carbaldehyde is reacted with benzylamine to form a Schiff base.
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Reduction: The imine intermediate is reduced using Hantzsch ester or NaBH₄ to yield the secondary amine .
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Carboxylation: Introduction of the benzoic acid group via Friedel-Crafts acylation or nucleophilic substitution.
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Salt Formation: Treatment with hydrochloric acid produces the hydrochloride salt .
Table 2: Key Reagents and Conditions for Analog Synthesis
Analytical Data
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Mass Spectrometry: Predicted molecular ion peak at m/z 295.76 (M+H⁺).
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NMR: Expected signals include δ 1.4 ppm (triplet, CH₂CH₃), δ 3.8 ppm (singlet, N-CH₂-N), and δ 8.1 ppm (aromatic protons) .
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HPLC: Reverse-phase C18 columns with acetonitrile/water mobile phases are recommended for purity analysis.
| Compound | MIC vs. S. aureus (µg/ml) | Cytotoxicity (HeLa cells, IC₅₀) | Source |
|---|---|---|---|
| Trifluoromethyl-pyrazole | 0.78 | >100 | |
| 4-Isopropylbenzoic acid | 12.5 (antifungal) | 45.2 | |
| Target compound (predicted) | 1.5–3.0 | >50 (estimated) |
Enzyme Inhibition
Benzoic acid derivatives are reversible inhibitors of tyrosinase (Ki = 4.2 µM for 4-isopropylbenzoic acid) . The target compound’s carboxylate group may chelate copper ions in the enzyme’s active site, suggesting potential in treating hyperpigmentation disorders.
Industrial and Research Applications
Medicinal Chemistry Building Blocks
The compound serves as a precursor for:
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